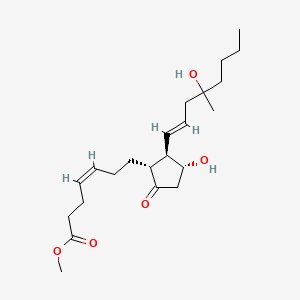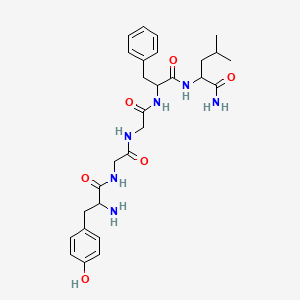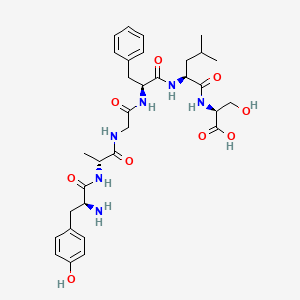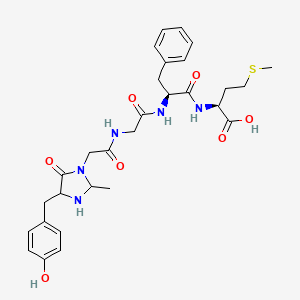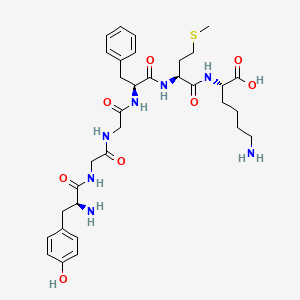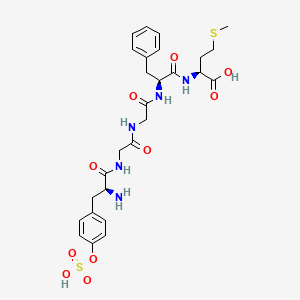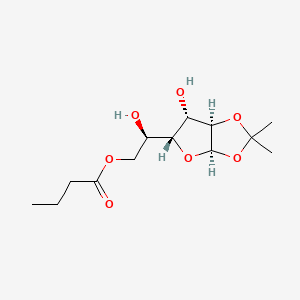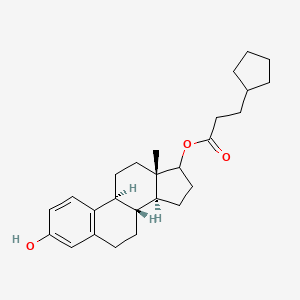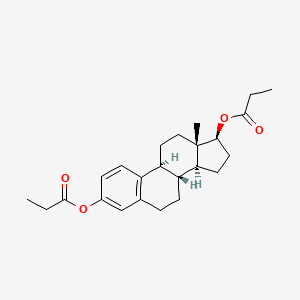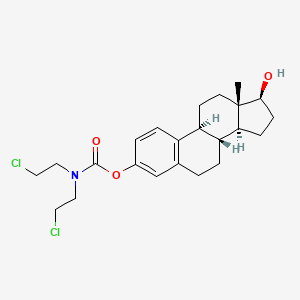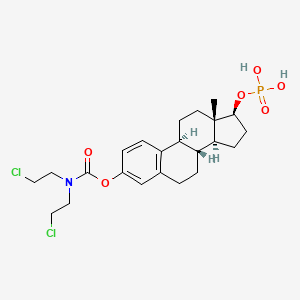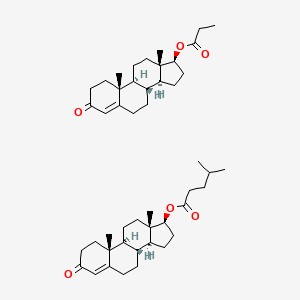
Endodan
Descripción general
Descripción
Endodan is a pharmaceutical compound that combines two active ingredients: oxycodone and aspirin Oxycodone is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy It is used primarily for its analgesic properties to treat moderate to severe painThe combination of these two compounds in this compound provides a synergistic effect for pain relief .
Synthetic Routes and Reaction Conditions:
-
Oxycodone: The synthesis of oxycodone involves several steps, starting from thebaine. Thebaine undergoes a series of chemical reactions, including hydrogenation, oxidation, and methylation, to produce oxycodone. The key steps include:
- Hydrogenation of thebaine to produce dihydrothebaine.
- Oxidation of dihydrothebaine to produce 14-hydroxycodeinone.
- Methylation of 14-hydroxycodeinone to produce oxycodone .
-
Aspirin: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The key steps include:
- Mixing salicylic acid with acetic anhydride.
- Adding a catalytic amount of acid to the mixture.
- Heating the mixture to promote the esterification reaction.
- Purifying the resulting aspirin by recrystallization .
Industrial Production Methods:
- The industrial production of this compound involves the combination of oxycodone and aspirin in precise proportions. The active ingredients are mixed with excipients, such as microcrystalline cellulose and corn starch, to form tablets. The tablets are then coated to ensure stability and ease of ingestion .
Types of Reactions:
Oxidation: Oxycodone can undergo oxidation to form oxymorphone, a more potent opioid analgesic.
Reduction: Oxycodone can be reduced to form dihydroxycodeinone.
Substitution: Aspirin can undergo hydrolysis to form salicylic acid and acetic acid
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Hydrolysis of aspirin typically occurs in the presence of water and an acid or base catalyst
Major Products:
Oxymorphone: Formed from the oxidation of oxycodone.
Dihydroxycodeinone: Formed from the reduction of oxycodone.
Salicylic Acid and Acetic Acid: Formed from the hydrolysis of aspirin
Aplicaciones Científicas De Investigación
Endodan has several scientific research applications, particularly in the fields of medicine and pharmacology:
Pain Management: this compound is extensively studied for its efficacy in managing moderate to severe pain, especially in postoperative and cancer patients.
Pharmacokinetics and Pharmacodynamics: Research focuses on understanding the absorption, distribution, metabolism, and excretion of this compound, as well as its interaction with other drugs.
Addiction and Dependence: Studies investigate the potential for addiction and dependence associated with oxycodone, aiming to develop strategies to mitigate these risks.
Inflammation and Analgesia: Research explores the anti-inflammatory and analgesic properties of aspirin, particularly in combination with oxycodone
Oxycodone:
- Oxycodone exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Oxycodone also affects the limbic system, which is associated with emotional responses to pain .
Aspirin:
- Aspirin works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX, aspirin reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Percodan: Similar to Endodan, Percodan combines oxycodone and aspirin for pain relief.
Percocet: Combines oxycodone with acetaminophen (paracetamol) instead of aspirin.
Vicodin: Combines hydrocodone with acetaminophen.
Tramadol: A synthetic opioid used for pain relief, often compared to oxycodone for its analgesic properties
Uniqueness of this compound:
- The combination of oxycodone and aspirin in this compound provides both opioid and non-opioid mechanisms of pain relief. This dual action can be beneficial for patients who require both analgesic and anti-inflammatory effects. Additionally, the presence of aspirin may reduce the need for additional NSAIDs, potentially lowering the risk of gastrointestinal side effects associated with high doses of NSAIDs .
Propiedades
IUPAC Name |
5,6-dihydroimidazo[2,1-c][1,2,4]dithiazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGQIQVUVTBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)SSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187473 | |
| Record name | 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33813-20-6 | |
| Record name | Ethylenethiuram monosulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33813-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETEM [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE BISTHIURAM MONOSULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG03351C2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the long-term effects of Endodan exposure on living organisms?
A1: Studies have shown that prolonged exposure to this compound can lead to various adverse effects. In rats, chronic exposure caused alterations in gonad function, impacting reproductive capabilities [, ]. Furthermore, research indicates potential embryotoxic and teratogenic effects, highlighting risks during pregnancy [, , ]. Cardiovascular changes were also observed in experimental models [].
Q2: Has this compound demonstrated any mutagenic or genotoxic potential in research?
A2: Yes, there is evidence suggesting that this compound possesses mutagenic and genotoxic properties. Research using a dominant lethal assay in rats indicated a potential for this compound to induce mutations []. Further investigations utilizing various test systems have confirmed its genotoxic potential [].
Q3: What do we know about the safety profile of this compound?
A3: The available research raises concerns regarding the safety profile of this compound. Studies highlight its potential to accumulate in the body, leading to amplified toxicity with prolonged exposure []. This cumulative effect underscores the importance of minimizing exposure and adhering to strict safety guidelines when handling this compound.
Q4: Are there any documented behavioral changes in offspring following maternal exposure to this compound?
A4: Yes, studies involving pregnant rats exposed to this compound revealed subtle deviations in the nervous system function of their offspring. These deviations manifested as behavioral changes detectable through specific tests []. While these changes didn't significantly affect overall viability or weight gain, they point to potential neurodevelopmental impacts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



